molecular formula C9H10O2 B052182 2-Ethoxybenzaldehyde CAS No. 613-69-4

2-Ethoxybenzaldehyde

Cat. No.: B052182
CAS No.: 613-69-4
M. Wt: 150.17 g/mol
InChI Key: DUVJMSPTZMCSTQ-UHFFFAOYSA-N
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Description

2-Ethoxybenzaldehyde (CAS: 613-69-4) is an aromatic aldehyde with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. It is structurally characterized by an ethoxy group (–OCH₂CH₃) substituted at the ortho position of the benzaldehyde ring. This compound typically appears as a pale yellow to reddish-brown liquid with a density of 1.074 g/mL at 25°C . It is widely utilized as a chemical building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Ethoxybenzaldehyde involves the reaction of salicylaldehyde with an amine in a solvent such as ethanol or methylbenzene, followed by the addition of bromoethane and an acid-acceptor like potassium carbonate or sodium tert-butoxide. The reaction is typically carried out at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized to minimize side reactions and maximize yield. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-ethoxybenzoic acid.

    Reduction: Reduction can yield 2-ethoxybenzyl alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

Scientific Research Applications

Chemical Synthesis

1.1 Organic Synthesis Intermediate

2-Ethoxybenzaldehyde is primarily used as an intermediate in the synthesis of various organic compounds. It has been employed in the production of:

  • Pharmaceuticals : It is a precursor for synthesizing drugs such as adrenomimetic agents and sildenafil (Viagra), which is synthesized from this compound through a series of chemical reactions involving cyclization and functional group transformations .
  • Dyes and Pigments : The compound is utilized in the manufacture of triphenylmethane dyes, which are significant in the textile industry .

1.2 Reaction Mechanisms

The compound participates in several reaction mechanisms, including:

  • 1,3-Dipolar Cycloaddition : this compound has been studied for its reactivity in 1,3-dipolar cycloaddition reactions, which are crucial for synthesizing complex organic molecules .
  • Formation of Metal Complexes : Research indicates that this compound can form complexes with transition metals, enhancing its application in catalysis and material science .

Biological Applications

2.1 Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For example, modifications of the compound have shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

2.2 Pro-Angiogenic Effects

Recent research highlights the pro-angiogenic effects of synthetic copper(II) complexes derived from this compound. These complexes have shown potential in promoting blood vessel formation, which is critical for wound healing and tissue regeneration .

Material Science Applications

3.1 Fluorescent Dyes

The compound's derivatives are used to create fluorescent dyes due to their ability to absorb light and emit fluorescence. These dyes find applications in biological imaging and sensor technologies.

3.2 Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability or unique optical characteristics.

Data Table: Summary of Applications

Application AreaSpecific UseReference
PharmaceuticalsSynthesis of sildenafil
DyesProduction of triphenylmethane dyes
Antimicrobial AgentsDerivatives exhibiting antimicrobial activity
Pro-Angiogenic CompoundsCopper(II) complexes promoting angiogenesis
Fluorescent DyesBiological imaging and sensor technologiesN/A
Polymer ChemistryBuilding block for specialized polymersN/A

Mechanism of Action

The mechanism of action of 2-Ethoxybenzaldehyde depends on its application. In biological systems, it can interact with enzymes and proteins, altering their function. For example, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, chemical reactivity, and industrial applications of 2-ethoxybenzaldehyde are influenced by its substituent type and position. Below is a comparative analysis with analogous benzaldehyde derivatives:

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Applications Notable Findings
This compound C₉H₁₀O₂ 150.17 ortho (–OCH₂CH₃) - High repellency against ants
- Precursor for pyrazolopyrimidine derivatives
- 89% yield in heterocyclic synthesis with 5 equivalents of CuCl₂
- 4-fold more repellent than controls in bioassays
2-Hydroxybenzaldehyde C₇H₆O₂ 122.12 ortho (–OH) - Ant repellent
- Intermediate in dye synthesis
- Repellent activity lost when –OH is moved to meta or para positions
2-Methoxybenzaldehyde C₈H₈O₂ 136.15 ortho (–OCH₃) - Fragrance component
- Used in food additives
- Lower volatility compared to ethoxy analogue
- Soluble in ethanol
2-Bromobenzaldehyde C₇H₅BrO 185.02 ortho (–Br) - Electrophilic substitution reactions
- Ant repellent
- Moderate repellency in ant trials
4-Ethoxybenzaldehyde C₉H₁₀O₂ 150.17 para (–OCH₂CH₃) - Flavoring agent
- Less reactive in para position
- Reduced steric hindrance compared to ortho isomer

Key Comparative Insights

Repellent Efficacy :

  • This compound demonstrated superior repellency against invasive ant species (e.g., Linepithema humile and Wasmannia auropunctata) compared to 2-hydroxy-, 2-bromo-, and 2-methoxybenzaldehydes . Survival analysis showed a hazard ratio 4-fold lower than controls, indicating prolonged avoidance behavior .
  • The ortho substituent position is critical: Moving the functional group (e.g., –OH) to meta or para positions abolishes repellent activity .

Chemical Reactivity: In the synthesis of pyrazolopyrimidines, this compound achieved an 89% yield under optimized conditions (5 equivalents of CuCl₂ in ethanol) . 2-Methoxybenzaldehyde and 4-ethoxybenzaldehyde are less reactive in similar reactions due to electronic effects (e.g., methoxy’s electron-donating nature) or steric hindrance .

Physical and Safety Profiles :

  • This compound has a higher molecular weight and density compared to 2-hydroxy- and 2-methoxybenzaldehydes, influencing its solubility and handling requirements .
  • Safety data for analogues like 5-acetyl-2-methoxybenzaldehyde highlight the need for gloves and respiratory protection during handling, suggesting similar precautions for this compound .

Biological Activity

2-Ethoxybenzaldehyde, a compound with the molecular formula C9_9H10_{10}O2_2, is an aromatic aldehyde that has garnered interest in various fields due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings and data tables.

  • Molecular Formula : C9_9H10_{10}O2_2
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 123-11-5

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in several studies, demonstrating effectiveness against various bacterial strains.

Case Studies and Findings

  • Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus, a common pathogen responsible for skin infections. The Minimum Inhibitory Concentration (MIC) was determined to be 125 μg/mL, indicating significant antibacterial potential .
    • In another investigation, the compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
  • Data Table on Antimicrobial Activity :
Microorganism MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus125250
Escherichia coli200300
Pseudomonas aeruginosa150300

Antioxidant Activity

This compound has also been studied for its antioxidant properties. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related diseases.

Research Findings

  • The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50_{50} value for this compound was reported to be approximately 9.04 mg/mL, showcasing moderate antioxidant capability .

Data Table on Antioxidant Activity:

Assay Type IC50_{50} (mg/mL)
DPPH Scavenging9.04
β-Carotene Bleaching0.25
Ferrozine-Fe2+^{2+} Complex2.31

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties.

  • In Vitro Studies :
    • Preliminary studies indicate that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that its ability to interact with cellular membranes and influence metabolic pathways contributes to its antimicrobial and antioxidant effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethoxybenzaldehyde, and how can purity be optimized?

  • Answer : this compound (CAS 613-69-4) is typically synthesized via Friedel-Crafts alkylation of benzaldehyde derivatives with ethoxy groups. A common method involves ethoxylation of salicylaldehyde under controlled acidic conditions . To optimize purity (>97%), fractional distillation or column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) is recommended. Purity validation via HPLC (C18 column, methanol/water mobile phase) or GC-MS is critical .

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm the aldehyde proton at δ ~10.1 ppm and ethoxy group protons at δ ~1.4–4.1 ppm. IR spectroscopy identifies the carbonyl stretch at ~1680–1700 cm⁻¹. Computational methods (DFT, Gaussian) can predict electronic properties like HOMO-LUMO gaps for reactivity studies .

Q. What solvents and storage conditions are optimal for this compound in experimental workflows?

  • Answer : The compound is soluble in ethanol, DMSO, and dichloromethane but poorly soluble in water. Store in airtight, amber glass containers at 4°C under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to light and moisture, which degrade the aldehyde group .

Advanced Research Questions

Q. How does this compound participate in 1,3-dipolar cycloaddition reactions, and what are the rate-enhancing conditions?

  • Answer : As a dipolarophile, this compound reacts with azomethine ylides in ionic liquids (e.g., [BMIM][PF₆]) to accelerate reaction rates by ~3-fold due to reduced activation energy. Optimize yields (≥80%) using microwave-assisted synthesis (100°C, 30 min) . Kinetic studies should monitor byproducts via LC-MS .

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Answer : Discrepancies in NMR or MS data often arise from tautomerization or residual solvents. For example, enol-keto tautomerism in derivatives can shift proton signals. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize tautomers. Cross-validate with X-ray crystallography (e.g., CCDC deposition) for unambiguous structural confirmation .

Q. What strategies mitigate side reactions when using this compound in multicomponent reactions?

  • Answer : Competing aldol condensation or oxidation can be suppressed by:

  • Adding radical inhibitors (e.g., BHT) under aerobic conditions.
  • Using Sc(OTf)₃ as a Lewis acid catalyst to favor imine formation over aldol pathways.
  • Conducting reactions under low temperatures (0–5°C) with slow reagent addition .

Q. How to design experiments probing the biological activity of this compound derivatives?

  • Answer : For antimicrobial or anticancer studies:

  • Use microdilution assays (MIC/MBC) with Gram-positive bacteria (e.g., S. aureus) or cancer cell lines (e.g., HeLa).
  • Include positive controls (e.g., ampicillin, doxorubicin) and assess cytotoxicity via MTT assays.
  • Analyze structure-activity relationships (SAR) by modifying the ethoxy group or introducing halogen substituents .

Q. Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • Answer : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (PEL: 5 mg/m³). In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 min. Store away from oxidizers (e.g., HNO₃) .

Q. How to troubleshoot low yields in Schiff base synthesis using this compound?

  • Answer : Low yields (<50%) may result from:

  • Moisture contamination: Use molecular sieves (3Å) in anhydrous solvents.
  • Imbalanced stoichiometry: Optimize aldehyde/amine ratios (1:1.2).
  • Poor nucleophilicity: Activate amines with TEA or use ultrasound-assisted mixing .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing reaction kinetics involving this compound?

  • Answer : Apply pseudo-first-order kinetics for excess reagent conditions. Use Arrhenius plots (ln k vs. 1/T) to determine activation energy. Report uncertainties (e.g., ±5% for GC-MS peak areas) and validate via triplicate runs .

Properties

IUPAC Name

2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVJMSPTZMCSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060624
Record name Benzaldehyde, 2-ethoxy-
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

613-69-4
Record name 2-Ethoxybenzaldehyde
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Record name 2-Ethoxybenzaldehyde
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Record name 2-ETHOXYBENZALDEHYDE
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Record name Benzaldehyde, 2-ethoxy-
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Record name 2-ethoxybenzaldehyde
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Retrosynthesis Analysis

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